Rat galanin(2-29)
Description
Overview of the Galanin System in Rodents
Endogenous galanin in the rat is a 29-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems. researchgate.netcas.cz This peptide is derived from a larger 123-amino acid precursor protein known as preprogalanin. researchgate.net The amino acid sequence of galanin is highly conserved among various mammalian species, indicating its fundamental biological importance. researchgate.net In most species, including the rat, the peptide chain begins with a glycine (B1666218) residue at the N-terminus and is C-terminally amidated. cas.czresearchgate.net The N-terminal portion of galanin, particularly the first 15-16 amino acids, is crucial for its biological activity and interaction with its receptors. nih.govnih.govjneurosci.org
Galanin-like immunoreactivity is extensively distributed throughout the rat's central nervous system (CNS) and peripheral nervous system (PNS).
In the Central Nervous System , high concentrations of galanin-immunoreactive neurons and fibers are found in the hypothalamus (including the arcuate, paraventricular, and medial preoptic nuclei), medulla oblongata, and spinal cord. nih.govjneurosci.org Moderate levels are observed in areas such as the amygdala, locus coeruleus, dorsal raphe nucleus, and ventral hippocampus. bohrium.comnih.gov Lower concentrations are present in the cerebral cortex, striatum, and dorsal hippocampus. bohrium.com Galanin receptors (GalR1, GalR2, and GalR3) also show a widespread, though differential, distribution in the rat brain, with GalR1 being the most abundant and widespread, while GalR2 is prominent in the hypothalamus and dorsal root ganglia (DRG), and GalR3 is more restricted, primarily to the preoptic/hypothalamic area. nih.gov
In the Peripheral Nervous System , galanin is present in the enteric nervous system of the gastrointestinal tract, including the small and large intestines, caecum, and rectum. nih.gov Galanin-immunoreactive nerve fibers are also found in the pharynx, epiglottis, soft palate, and larynx, where they are located beneath the epithelium and around small blood vessels. nih.gov Furthermore, galanin is expressed in a subset of sensory neurons of the dorsal root ganglia. nih.gov
A significant feature of the galanin system is its co-localization with classical neurotransmitters within the same neurons, allowing it to act as a neuromodulator. frontiersin.org This co-existence is widespread in the rat brain and plays a key role in galanin's diverse functions.
| Neurotransmitter | Brain Region(s) of Co-localization in Rat |
| Noradrenaline | Locus Coeruleus (A6 cell group) nih.govdovepress.com |
| Serotonin (B10506) | Dorsal Raphe Nucleus nih.govdovepress.com |
| Acetylcholine (B1216132) | Septal nuclei (projecting to the hippocampus) nih.govpnas.org |
| Dopamine (B1211576) | Hypothalamic Arcuate Nucleus (A12 cell group) jneurosci.orgnih.gov |
| GABA | Hypothalamic Arcuate Nucleus, Spinal Dorsal Horn jneurosci.orgnih.govnih.gov |
| Glutamate (B1630785) | Galanin-containing neurons in the arcuate nucleus are known to be glutamate-sensitive, suggesting functional interaction. nih.govnih.gov |
The widespread distribution and co-localization of galanin underpin its involvement in a multitude of physiological and pathophysiological processes in rats.
Physiological Functions:
Neurotransmission: Galanin is predominantly an inhibitory neuropeptide, often hyperpolarizing neurons and inhibiting the release of co-localized neurotransmitters like acetylcholine and noradrenaline. researchgate.netnih.govdovepress.com
Feeding Behavior: Galanin administered into the hypothalamus, particularly the paraventricular nucleus, potently stimulates food intake. jneurosci.org
Neuroendocrine Regulation: It influences the secretion of pituitary hormones, such as inhibiting insulin (B600854) release from pancreatic beta-cells and stimulating prolactin release. guidetopharmacology.orgnih.gov
Pain Processing (Nociception): Galanin has a complex, dose-dependent role in pain modulation at the spinal cord level, with high doses typically producing antinociceptive (analgesic) effects. pnas.org
Cognition and Memory: By modulating cholinergic neurons in the septo-hippocampal pathway, galanin is implicated in learning and memory processes. mdpi.comfrontiersin.org
Pathophysiological Roles:
Nerve Injury: Galanin expression is dramatically upregulated in sensory neurons following peripheral nerve axotomy, suggesting a role in neural regeneration and response to injury. guidetopharmacology.org
Seizures: Galanin has been shown to have neuroprotective and anticonvulsant properties, with its expression increasing in response to seizure activity. researchgate.net
Mood Disorders: The galanin system is involved in regulating mood, with evidence suggesting it may contribute to depression- and anxiety-like behaviors. dovepress.com
Alzheimer's Disease: Galanin appears to have neuroprotective activity, and its expression is increased in the context of Alzheimer's disease models, potentially as a compensatory mechanism. researchgate.netguidetopharmacology.org
Rat Galanin(2-29) as a Chemical Compound for Research
Structure-activity relationship (SAR) studies are essential for understanding how a peptide's structure relates to its biological function. The N-terminally truncated fragment, Rat galanin(2-29), which lacks the first N-terminal glycine residue, has been a pivotal tool in these investigations. bohrium.comnih.gov
The N-terminal region of galanin (residues 1-16) is known to be critical for high-affinity receptor binding and agonist activity. nih.govnih.govjneurosci.org Early research established that removal of even the first amino acid significantly alters receptor interaction. Studies on rat brain and pancreatic cell line receptors showed that galanin(2-29) has a lower binding affinity than the full-length galanin(1-29). bohrium.comnih.gov Further truncation, such as galanin(3-29), leads to a near-complete loss of binding activity, highlighting the crucial role of the first two amino acids, Glycine¹ and Tryptophan². nih.govbohrium.comnih.gov
The development of cloned galanin receptor subtypes (GalR1, GalR2, GalR3) allowed for more detailed SAR studies. These studies revealed that N-terminal truncated fragments like galanin(2-29) exhibit receptor subtype selectivity. While the affinity for GalR1 is significantly reduced by the removal of Glycine¹, galanin(2-29) retains a relatively higher affinity for the GalR2 receptor. nih.govtandfonline.com This makes galanin(2-29) a useful compound for differentiating the functions mediated by different galanin receptor subtypes. It has been described as a weak partial agonist or even an antagonist at certain receptor preparations, further illustrating its utility in dissecting the complex pharmacology of the galanin system. guidetopharmacology.orgnih.gov
The table below summarizes findings from binding studies on rat tissues, illustrating the importance of the N-terminal residues.
| Compound | Relative Binding Potency (Rat Brain/Pancreatic Tissues) | Key Finding |
| Galanin(1-29) | Highest | The full-length peptide shows the highest affinity for galanin receptors. bohrium.comnih.gov |
| Galanin(2-29) | Lower than Galanin(1-29) | Removal of the first amino acid (Glycine¹) reduces binding affinity. bohrium.comnih.gov |
| Galanin(1-15) | Lower than Galanin(2-29) | The N-terminal 1-15 fragment retains significant binding capability but is less potent than longer fragments. bohrium.comnih.gov |
| Galanin(3-29) | Ineffective / No Binding | Removal of the first two amino acids abolishes receptor binding, indicating Trp² is critical. bohrium.comnih.govnih.gov |
| [D-Trp²]Galanin(1-16) | Very Low Affinity | The stereochemistry of Tryptophan at position 2 is crucial for high-affinity interaction. nih.govjneurosci.org |
These studies, utilizing Rat galanin(2-29) and other fragments, have been instrumental in concluding that the N-terminal portion of galanin is the primary determinant for receptor interaction, with residues Glycine¹ and especially Tryptophan² playing a critical role. nih.govbohrium.comnih.gov
Utilization of Rat Galanin(2-29) as a Pharmacological Probe in Rat Models
Rat galanin(2-29), a biologically active fragment of the full-length 29-amino acid neuropeptide galanin, serves as a critical pharmacological tool in neuroscience research. This fragment, which lacks the N-terminal glycine residue of the parent peptide, is utilized in rat models to dissect the complex roles of the galanin system in various physiological and pathological processes. Its significance as a research probe stems primarily from its differential affinity for the three known G protein-coupled galanin receptor subtypes (GalR1, GalR2, and GalR3), allowing investigators to explore the specific functions mediated by these receptors.
Pharmacological studies have revealed that galanin receptor subtypes can be distinguished by their binding affinity for different galanin fragments. nih.gov Notably, Rat galanin(2-29) has been identified as a receptor-specific ligand, demonstrating a markedly higher affinity for the cloned rat GalR2 receptor compared to the GalR1 receptor. nih.gov This selectivity enables researchers to investigate the distinct physiological functions associated with GalR2 activation. The use of such fragments is essential for understanding the specific contributions of each receptor subtype to processes like seizure regulation, feeding behavior, and cognitive function, as the full-length galanin peptide activates multiple receptor types. researchgate.net
Research in rat models has employed galanin(2-29) and related fragments to elucidate the nuanced effects of galanin signaling. For instance, in studies of epilepsy, galanin is known to act as an endogenous anticonvulsant. nih.gov Pharmacological probes are used to determine which receptor subtype is responsible for this neuroprotective effect. Similarly, in the context of feeding, centrally administered galanin fragments have been used to identify the critical amino acid sequences necessary to stimulate food intake, thereby mapping the behavior to specific parts of the peptide and their corresponding receptors. jneurosci.orgnih.gov The application of Rat galanin(2-29) in these models provides crucial insights into the therapeutic potential of targeting specific galanin receptors for various neurological and metabolic disorders.
The utility of Rat galanin(2-29) as a pharmacological probe is best illustrated through its application in specific areas of research.
Seizure Regulation: The galanin system is a known modulator of neuronal excitability and has been identified as a target for anticonvulsant therapies. elifesciences.org Studies in rat models of status epilepticus (SE) use receptor-selective ligands to understand this modulatory role. In one such study, a putative GalR2 agonist, 2-Ala-galanin, was used to probe the receptor's function. nih.gov When administered before the induction of SE, this GalR2 agonist was able to prevent the onset of self-sustaining status epilepticus (SSSE). nih.gov However, unlike the full-length galanin peptide, it was unable to stop an already established seizure. nih.gov This finding suggests that GalR2 activation plays a significant role in seizure prevention but may be less effective in seizure termination, highlighting the distinct temporal and functional roles of different galanin receptors in managing epileptic activity. nih.gov The hippocampus, a key region in seizure generation, expresses both GalR1 and GalR2 receptors, making subtype-selective probes essential for untangling their respective contributions. researchgate.net
Feeding Behavior: Galanin is a potent stimulator of food intake, particularly fat consumption, when administered into the hypothalamus of satiated rats. jneurosci.orgresearchgate.net Research using various synthetic galanin fragments has been instrumental in identifying the peptide domains responsible for this effect. Studies have demonstrated that the N-terminal portion of galanin is critical for both binding to the hypothalamic galanin receptor and stimulating feeding behavior. jneurosci.org Specifically, the fragment galanin(1-16) was found to significantly increase food consumption, similar to the full-length peptide, galanin(1-29). jneurosci.org In contrast, C-terminal fragments, including galanin(12-29) and galanin(21-29), had no significant effect on food intake. jneurosci.org This lack of activity from C-terminal fragments implies that Rat galanin(2-29), which lacks the critical N-terminal end, is not an agonist for the galanin receptors that mediate feeding stimulation in the rat hypothalamus. jneurosci.org This makes it a useful tool for differentiating feeding-related effects from other galanin-mediated functions.
Cognitive Function: Galanin is densely expressed in brain regions associated with learning and memory, such as the hippocampus, and has been shown to impair cognitive performance in multiple tasks when administered centrally to rats. unifr.chnih.gov It produces deficits in spatial memory acquisition and working memory. unifr.chnih.gov The development of receptor-subtype selective ligands is crucial for understanding the mechanisms behind these cognitive effects. While much of the research has focused on the full-length peptide, the differential effects of galanin are believed to be mediated by its different receptor subtypes. brieflands.com For example, the GalR2 receptor has been implicated in having protective effects against spatial memory deficits in a rat model of Alzheimer's disease. brieflands.com The use of probes like Rat galanin(2-29), with its selectivity for GalR2, is therefore vital for exploring potential therapeutic strategies that can modulate specific cognitive pathways without producing unwanted side effects from activating other galanin receptors.
Interactive Data Table: Research Findings Using Galanin Fragments in Rat Models
| Research Area | Rat Model / Assay | Galanin Fragment(s) Used | Key Finding | Implication for Receptor Function |
|---|---|---|---|---|
| Receptor Binding | COS-1 cells expressing cloned rat receptors | Galanin(2-29) | Bound to the GalR2 receptor with markedly higher affinity than the GalR1 receptor. nih.gov | Establishes galanin(2-29) as a selective ligand for differentiating GalR1 and GalR2 functions. |
| Seizure Regulation | Perforant path stimulation-induced status epilepticus | 2-Ala-galanin (putative GalR2 agonist) | Prevented the induction of self-sustaining seizures but could not stop established seizures. nih.gov | Suggests GalR2 activation is involved in seizure prevention but not termination. |
| Feeding Behavior | Intracerebroventricular injection in satiated rats | Galanin(1-16), Galanin(12-29), Galanin(21-29) | N-terminal fragment (1-16) stimulated feeding; C-terminal fragments (12-29, 21-29) had no effect. jneurosci.org | The N-terminus is critical for feeding stimulation; C-terminal fragments like galanin(2-29) are inactive in this context. |
| Cognitive Function | Rat models of Alzheimer's disease | General galanin agonists | GalR2 activation showed protective effects on spatial memory deficits. brieflands.com | Highlights the potential of GalR2-selective agonists like galanin(2-29) as tools to study neuroprotection. |
Structure
2D Structure
Properties
Molecular Formula |
C144H210N42O39 |
|---|---|
Molecular Weight |
3153.5 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155) |
InChI Key |
ACSWKWWDLCUVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
Iii. Physiological and Pathophysiological Roles of Rat Galanin 2 29 Mediated Actions in Rodent Models
Role in Nociception and Pain Modulation in Rats
Galanin and its fragments, such as Rat galanin(2-29), play a complex and multifaceted role in the modulation of pain signaling within the central and peripheral nervous systems of rodents. mdpi.comnih.gov The expression of galanin is significantly upregulated in dorsal root ganglion (DRG) neurons and the spinal cord following peripheral nerve injury or inflammation, suggesting an enhanced role in pathological pain states. mdpi.compnas.orgnih.govplos.org Its effects are highly dependent on the location of action, the specific receptor subtype activated, and the underlying pain condition. mdpi.comnih.gov
The galanin receptor 2 (GALR2) has been identified as a key mediator of the antinociceptive (pain-reducing) effects of galanin in various regions of the rat nervous system.
In the Nucleus Accumbens (NAc) , a critical area for reward and pain modulation, activation of GALR2 has demonstrated significant analgesic effects in models of both inflammatory and neuropathic pain. nih.govfrontiersin.orgnih.gov Studies using rat models of chronic constriction injury (CCI) of the sciatic nerve found that the expression of GALR2 was upregulated in the NAc. nih.govnih.gov The administration of a GALR2 agonist, M1145, into the NAc of these rats increased the pain threshold, as measured by hind paw withdrawal latency (HWL) to thermal stimuli and hind paw withdrawal threshold (HWT) to mechanical stimuli. nih.govnih.govresearchgate.net Conversely, the antinociceptive effects of both galanin and the GALR2 agonist were reversed by the GALR2 antagonist M871, confirming the receptor's involvement. nih.govnih.govresearchgate.net Similar findings were observed in inflammatory pain models, where intra-NAc injection of M1145 also produced analgesic effects that could be blocked by M871. frontiersin.orgnih.gov
In the Spinal Cord , the role of GALR2 is more complex. While some studies suggest GALR2 activation can be pronociceptive (pain-promoting) at low doses in healthy rats, other evidence points to its involvement in antinociceptive mechanisms, particularly in pathological states. pnas.orgpnas.orgd-nb.info It has been proposed that galanin can exert presynaptic inhibition by activating GALR2 on primary afferent terminals, thereby reducing the release of pain-transmitting neurotransmitters into the dorsal horn. nih.gov However, the predominant antinociceptive effects of high-dose galanin at the spinal level are often attributed to GALR1. pnas.orgpnas.orgnih.govresearchgate.net Despite this, the presence and functional relevance of GALR2 in spinal pain modulation remain an active area of investigation.
Table 1: Effects of GALR2 Ligands on Nociception in the Rat Nucleus Accumbens
| Pain Model | Compound | Compound Type | Brain Region | Observed Effect on Pain Threshold | Reference(s) |
|---|---|---|---|---|---|
| Neuropathic Pain (CCI) | M1145 | GALR2 Agonist | Nucleus Accumbens | Increased HWL and HWT | nih.gov, nih.gov, researchgate.net |
| Neuropathic Pain (CCI) | M871 | GALR2 Antagonist | Nucleus Accumbens | Reversed galanin-induced antinociception | nih.gov, nih.gov |
| Inflammatory Pain | M1145 | GALR2 Agonist | Nucleus Accumbens | Increased HWL and HWT | frontiersin.org, nih.gov |
| Inflammatory Pain | M871 | GALR2 Antagonist | Nucleus Accumbens | Blocked M1145-induced antinociception | frontiersin.org, nih.gov |
Galanin directly modulates the function of primary afferent nociceptors, the sensory neurons that detect and transmit noxious stimuli from the periphery to the spinal cord. d-nb.info These actions are particularly relevant for C-fibers, which are small-diameter, unmyelinated neurons crucial for transmitting burning pain and thermal sensations. d-nb.infonih.gov
Research in rats has shown that peripheral administration of galanin can produce dual, concentration-dependent effects on C-fiber activity, mediated largely through GALR2. nih.govnih.gov
Low concentrations of galanin or a GALR2/3 agonist (Gal(2-11)) can sensitize C-fiber nociceptors, lowering their mechanical activation thresholds and facilitating pain transmission. d-nb.infonih.gov
High concentrations , however, markedly inhibit mechano-nociceptor activity, leading to an antinociceptive effect. nih.govnih.gov
These findings suggest that the high levels of galanin expressed in primary afferents after nerve injury could activate peripheral GALR2, leading to an increase in C-fiber mechanical activation thresholds and a reduction in both evoked and spontaneous neuronal firing, thereby alleviating neuropathic pain. d-nb.infonih.gov
The functional impact of the galaninergic system on pain modulation differs significantly between acute and chronic pain states. mdpi.comnih.gov In general, galanin's antinociceptive actions are substantially enhanced in chronic pain models, such as those involving peripheral nerve injury or long-term inflammation, compared to acute pain models or healthy animals. mdpi.comnih.govd-nb.info
In acute pain models , such as carrageenan-induced inflammation, intrathecal galanin has been shown to decrease mechanical and thermal hyperalgesia. mdpi.com However, the system's response is more pronounced in chronic conditions.
In chronic neuropathic pain models (e.g., sciatic nerve constriction or pinch injury), there is a dramatic upregulation of galanin expression in DRG neurons and their terminals in the spinal cord. pnas.orgplos.org This endogenous increase in galanin is thought to be a natural protective mechanism to reduce injury-induced hyperalgesia. mdpi.comnih.gov Exogenous administration of galanin in these models produces robust antinociceptive effects. mdpi.complos.org This enhanced efficacy in chronic pain states is linked to changes in receptor expression and signaling pathways. For instance, while low-dose galanin can be pronociceptive in healthy rats, high doses are consistently antiallodynic in neuropathic rats. pnas.orgpnas.org Specifically, in chronic pain, there appears to be an upregulation of GALR2 receptors in peripheral nerve afferents, which can contribute to hypersensitivity, while increased galanin acting on GALR1 receptors at the spinal level inhibits nociceptive transmission. nih.gov
The pain-modulating effects of galanin are not isolated but involve significant interactions with other key neurotransmitter systems, most notably the opioid system. mdpi.comnih.gov Evidence from rat studies indicates that galanin and opioids can act synergistically to produce analgesia at the spinal level. nih.gov
Intrathecal administration of galanin has been shown to potentiate the antinociceptive effects of morphine in the formalin test, a model of inflammatory pain. nih.gov An isobolographic analysis revealed a synergistic interaction between galanin and morphine, as well as between galanin and the NMDA receptor antagonist AP-5. nih.gov Furthermore, the inhibitory effects of intrathecal galanin on the micturition reflex (a model involving sensory afferent pathways) were partially antagonized by the opioid receptor antagonist naloxone, suggesting the involvement of endogenous opioid mechanisms in galanin's spinal actions. nih.gov
Involvement in Mood and Stress Regulation in Rat Models
Beyond its role in pain, the galaninergic system is deeply involved in regulating mood and stress-related behaviors. The GALR2 subtype, in particular, has been implicated in mediating antidepressant and anxiolytic effects in various rat models.
Activation of GALR2 has been consistently associated with antidepressant-like and anxiolytic (anxiety-reducing) outcomes in preclinical rodent studies. tandfonline.compnas.org It has been proposed that stimulating GALR2 leads to antidepressant-like effects, whereas activation of GALR1 and GALR3 may result in depression-like behaviors. pnas.orgoup.com
In the Forced Swim Test (FST) , a common behavioral screen for antidepressants in rats, direct activation of GALR2 has been shown to produce an antidepressant-like effect. tandfonline.comnih.gov Administration of the GALR2 agonist AR-M1896 into the dorsal raphe nucleus (DRN), a key serotonergic center, induced a significant antidepressant-like effect. nih.gov This effect was counteracted by pretreatment with the selective GALR2 antagonist M871. nih.gov Furthermore, long-term co-activation of GALR2 and Neuropeptide Y1 receptors (NPYY1R) has been shown to produce antidepressant-like effects in the FST, which were also diminished by a GALR2 antagonist. tandfonline.com Chronic treatment with antidepressants like fluoxetine (B1211875) has been found to upregulate GALR2 binding sites in the DRN, suggesting that the therapeutic effects of some antidepressants may be partially mediated through the galaninergic system. pnas.orgnih.gov
Regarding anxiety , galanin's role can be complex and dependent on the site of administration and stress conditions. nih.govcas.cz However, evidence points towards an anxiolytic role for GALR2. Studies investigating the interaction between galanin and NPY systems in the amygdala, a brain region central to fear and anxiety, found that GALR2 activation enhanced the anxiolytic actions of NPY Y1 receptor stimulation. nih.gov This suggests that GALR2 contributes to reducing anxiety-like behaviors, potentially through heteroreceptor complexes with other G protein-coupled receptors. nih.gov
Table 2: Role of GALR2 Activation in Mood-Related Behaviors in Rats
| Behavioral Test | Brain Region | Compound | Compound Type | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Forced Swim Test | Dorsal Raphe Nucleus | AR-M1896 | GALR2 Agonist | Antidepressant-like | nih.gov |
| Forced Swim Test | Dorsal Raphe Nucleus | M871 | GALR2 Antagonist | Blocked galanin's antidepressant-like effect | nih.gov |
| Forced Swim Test | Intracerebroventricular | M1145 (with NPY agonist) | GALR2 Agonist | Antidepressant-like | tandfonline.com |
| Open Field / EPM | Amygdala | M871 | GALR2 Antagonist | Attenuated anxiolytic effects of GAL/NPY | nih.gov |
Studies in Chronic Mild Stress (CMS) Rat Models of Depression
The chronic mild stress (CMS) model in rats is a well-established paradigm for studying depression-like endophenotypes. nih.govpnas.org In rats subjected to CMS, significant alterations in the galanin system have been observed. Specifically, research has identified a significant increase in the mRNA levels of Galr1 in the ventral periaqueductal gray (vPAG) of CMS-exposed rats. nih.gov This upregulation of Galr1 correlates with the manifestation of depression-like behaviors. nih.gov
| Brain Region | Observation in CMS Rats | Effect of Intervention | Associated Receptor |
|---|---|---|---|
| Ventral Periaqueductal Gray (vPAG) | Increased Galr1 mRNA levels | siRNA knockdown of Galr1 normalized depressive behaviors nih.gov | GALR1 |
| Hippocampus | Decreased Galanin levels nih.gov | Antidepressant therapy increased galanin levels nih.gov | Not specified |
| General (Intracerebroventricular) | Depression-like behaviors | GALR2 agonist (AR-M1896) was effective against depression cjrtponline.com | GALR2 |
Modulation of Serotonergic and Noradrenergic Systems in Brain Regions Associated with Mood
Galanin is known to coexist with classical neurotransmitters in key brain regions associated with mood regulation. nih.gov In rats, it is co-expressed with serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the dorsal raphe nucleus (DRN) and with noradrenaline in the locus coeruleus (LC). nih.govpnas.orgpnas.org This anatomical arrangement allows galanin to modulate the signaling of these critical monoaminergic systems. nih.gov
The interaction is complex, with galanin exerting direct and indirect inhibitory effects on both serotonergic and noradrenergic neurons. frontiersin.org Electrophysiological studies have shown that galanin can hyperpolarize serotonergic DRN neurons. dovepress.com This modulation is mediated by galanin receptors, with GALR1 activation generally leading to an inhibition of 5-HT release. frontiersin.orgnih.gov For example, increased GALR1 expression in the prefrontal cortex of a rat model for postpartum depression was associated with lower levels of 5-HT; knocking down GALR1 reversed this effect and alleviated depressive-like behaviors. frontiersin.org In epileptic rats that display depressive-like behaviors, galanin acting through GALR1 has been shown to suppress 5-HT release from DRN efferents. escholarship.org This evidence points to the galanin system, particularly GALR1, as a significant modulator of serotonergic and noradrenergic tone, thereby influencing mood and the pathophysiology of depression. nih.govfrontiersin.org
Modulation of Seizure Activity in Rat Models
Anticonvulsant Effects via GALR2 and GALR1 in Hippocampus and Dorsal Raphe
The galanin system plays a significant role in modulating neuronal excitability and seizure activity, although its effects are highly dependent on the receptor subtype and brain region involved. nih.govnih.gov In the hippocampus, a key structure in the generation and propagation of limbic seizures, the activation of both GALR1 and GALR2 is generally associated with anticonvulsant effects. researchgate.net This seizure-suppressing action is thought to be mediated by the inhibition of glutamatergic neurotransmission. nih.govnih.gov
However, the role of galanin receptors in the dorsal raphe (DR) presents a more complex picture. nih.govnih.gov Infusion of the non-selective GALR1/GALR2 agonist galanin(1-29) into the DR of rats was found to be proconvulsant, augmenting the severity of limbic seizures. nih.govnih.gov In contrast, a selective GALR2 agonist exerted anticonvulsant effects when administered to the same region. nih.govnih.gov These opposing actions suggest that in the DR, GALR1 activation facilitates seizures, while GALR2 activation inhibits them. nih.govnih.gov This highlights a critical functional divergence of galanin receptor subtypes in modulating seizure networks.
Interaction with Serotonergic Transmission in Dorsal Raphe and Hippocampus During Seizure Activity
The modulation of seizure activity by galanin receptors in the dorsal raphe (DR) is intricately linked to their influence on the serotonergic system that projects to the hippocampus. nih.govnih.gov Studies in rats have demonstrated that the proconvulsant effect of galanin(1-29) administered into the DR is accompanied by a significant reduction in serotonin concentration in both the DR and the hippocampus. nih.govnih.gov This suggests that GALR1 activation inhibits serotonergic neurons, leading to decreased serotonin release in the hippocampus and a facilitation of seizure activity. nih.govnih.gov
Conversely, the anticonvulsant effect of a GALR2 agonist injected into the DR correlates with an increase in serotonin concentration in both brain regions. nih.govnih.gov This indicates that GALR2 activation enhances serotonergic transmission, contributing to seizure suppression. The critical role of serotonin in these effects was confirmed in experiments with serotonin-depleted animals, where both the proconvulsant activity of galanin(1-29) and the anticonvulsant activity of the GALR2 agonist were abolished. nih.govnih.gov
| Compound | Receptor Target | Effect on Limbic Seizures | Effect on Serotonin (DR & Hippocampus) |
|---|---|---|---|
| Galanin(1-29) | GALR1/GALR2 Agonist | Proconvulsant (Facilitated seizures) nih.govnih.gov | Decreased concentration nih.govnih.gov |
| Galanin(2-11) (B10822576) | Preferential GALR2 Agonist | Anticonvulsant (Inhibited seizures) nih.gov | Increased concentration nih.govnih.gov |
Impact on Neuronal Excitability and Synaptic Transmission
However, the effects of galanin are not uniformly inhibitory. For example, galanin produces excitatory effects on cholinergic neurons in the basal forebrain by reducing specific potassium conductances. physiology.org In the context of seizure modulation, the suppression of glutamatergic transmission in the hippocampus is a key mechanism for galanin's anticonvulsant properties. nih.gov Despite these findings in animal models, some research on human epileptic hippocampal tissue found that galanin had limited to no effect on excitatory synaptic transmission, suggesting potential species differences or alterations in receptor signaling in the epileptic brain. jneurosci.org
Neuroprotective and Neurotrophic Effects
Galanin and its N-terminally truncated fragments, including galanin(2-29), exhibit significant neurotrophic and neuroprotective capabilities within the central nervous system of rodents. nih.gov Research indicates that the expression of galanin is markedly increased following neural injury, suggesting a role in regenerative processes. frontiersin.org These effects are critical for maintaining neuronal homeostasis and protecting against various cellular stressors.
In rodent models, galanin demonstrates a protective capacity for both neurons and glial cells against oxidative stress, a key factor in neurodegenerative conditions. Studies on primary cultured rat cortical astrocytes have shown that galanin confers significant protection against cell death induced by hydrogen peroxide (H₂O₂), a potent source of oxidative stress. nih.govnih.gov When cellular accumulation of reactive oxygen species (ROS) overwhelms the cell's capacity to neutralize them, the resulting oxidative stress can lead to astrocyte death. nih.gov Galanin treatment has been found to reverse the cell death induced by H₂O₂ in these cultures. semanticscholar.org Beyond astrocytes, galanin also shows protective effects for neurons, inhibiting neurotoxicity induced by factors such as amyloid-beta in primary cultured hippocampal neurons from rats. nih.govsemanticscholar.org
The neuroprotective actions of galanin and its fragments are predominantly mediated through the activation of the galanin receptor 2 (GALR2). nih.govresearchgate.net In cultured rat cortical astrocytes, GALR2 is expressed at higher levels than GALR1 and GALR3. nih.govnih.gov The involvement of GALR2 is substantiated by findings where a GALR2-specific agonist, AR-M1896, mimicked the protective effects of galanin against H₂O₂-induced toxicity. nih.govnih.gov Similarly, in models of shear stress-induced nerve injury in primary cultured rat cortical neurons, the GALR2/3 agonist Gal2-11 was also effective in inhibiting nerve injury, and this protective effect was attributed to GALR2 as GALR3 expression was not detected. plos.org These results strongly indicate that GALR2 activation is a key step in the signaling cascade that leads to neuroprotection. researchgate.netplos.org
There is accumulating evidence for the role of galanin in neuronal regeneration and plasticity. Following axotomy (nerve injury), the expression of galanin mRNA is significantly upregulated in both central and peripheral nerves, pointing to its involvement in the regenerative response. frontiersin.org Studies using cultured adult sensory neurons have demonstrated that galanin can significantly enhance neurite outgrowth. nih.gov This neuritogenic effect is specifically mediated by the GALR2 receptor and involves a protein kinase C (PKC)-dependent pathway. nih.gov The ability of GALR2 activation to promote the extension of neurites underscores the trophic role of the galanin system in repairing damaged neurons.
The signaling mechanism underlying galanin's protective effect in astrocytes involves the modulation of the extracellular signal-regulated kinase 1/2 (pERK1/2) pathway. nih.gov While the activation of the ERK1/2-MAPK pathway is often associated with cell survival and growth, its prolonged activation under conditions of oxidative stress can contribute to cell death. nih.govsemanticscholar.org In studies with rat cortical astrocytes, H₂O₂ was found to induce a significant upregulation of pERK1/2. nih.govnih.gov Co-application of galanin suppressed this H₂O₂-induced increase in pERK1/2 levels. nih.govnih.gov This suggests that galanin protects astrocytes from oxidative stress-induced death by attenuating the over-activation of the pERK1/2 signaling pathway, an effect initiated through GALR2. nih.govnih.gov
Table 1: Summary of Research on Neuroprotective Effects of Galanin in Rat Models
| Experimental Model | Key Finding | Primary Receptor Implicated | Signaling Pathway Involved |
|---|---|---|---|
| Primary Cultured Rat Cortical Astrocytes (H₂O₂-induced oxidative stress) | Galanin protects against oxidative stress-induced cell death. nih.govnih.gov | GALR2 nih.govnih.gov | Suppression of pERK1/2 upregulation nih.govnih.gov |
| Primary Cultured Rat Cortical Neurons (Shear stress-induced injury) | Galanin and GALR2/3 agonist (Gal2-11) inhibit shear stress-induced nerve injury. plos.org | GALR2 plos.org | Inhibition of p53 and Bax activation plos.org |
| Cultured Adult Sensory Neurons (Neurite outgrowth assay) | Galanin promotes neurite extension and regeneration. nih.gov | GALR2 nih.gov | Protein Kinase C (PKC) dependent nih.gov |
| Primary Cultured Rat Hippocampal Neurons (Amyloid-beta toxicity) | Galanin inhibits neurotoxicity induced by amyloid-beta. nih.govsemanticscholar.org | Not specified | Not specified |
Influence on Feeding Behavior in Rats
The galanin system, including peptides like galanin(2-29), plays a significant role in the central regulation of energy expenditure and food intake. nih.gov It is one of several neuropeptide systems in the brain that modulates feeding behavior and body weight. nih.gov
Galanin is a potent stimulator of food consumption in rats, an effect that is centrally mediated within the hypothalamus. jneurosci.org Microinjections of galanin into the paraventricular nucleus (PVN) of the hypothalamus have been shown to stimulate food intake in satiated rats. jneurosci.org Research analyzing various synthetic fragments of galanin has revealed that the N-terminal portion of the peptide is critical for this orexigenic (appetite-stimulating) activity. Specifically, galanin fragment 1-16 was found to significantly increase feeding, an effect consistent with its ability to bind to hypothalamic galanin receptors. jneurosci.org In contrast, C-terminal fragments like 17-29 or 21-29 had no significant effect on food consumption. jneurosci.org This indicates that the biological activity for stimulating feeding resides within the initial 16 amino acids of the peptide, a sequence contained within galanin(2-29). The actions of galanin in the PVN may be linked to the stimulation of norepinephrine (B1679862) release. jneurosci.org Furthermore, other peptides that interact with galanin receptors, such as galanin-like peptide (GALP), also induce food intake, potentially through activation of neuropeptide Y (NPY) neurons in the hypothalamic dorsomedial nucleus. oup.comnih.gov
Table 2: Effect of Centrally Administered Galanin Fragments on Feeding Behavior in Rats
| Galanin Fragment | Effect on Food Intake | Receptor Binding Affinity |
|---|---|---|
| Galanin(1-29) | Significantly increased feeding jneurosci.org | High jneurosci.org |
| Galanin(1-16) | Significantly increased feeding jneurosci.org | High jneurosci.org |
| Galanin(1-9) | No significant effect jneurosci.org | Low jneurosci.org |
| Galanin(10-20) | No significant effect jneurosci.org | Low jneurosci.org |
| Galanin(17-29) | No significant effect jneurosci.org | Low jneurosci.org |
| Galanin(21-29) | No significant effect jneurosci.org | Low jneurosci.org |
Data derived from studies involving intraventricular or hypothalamic microinjections in rats. jneurosci.org
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Galanin | GAL |
| Galanin receptor 1 | GALR1 |
| Galanin receptor 2 | GALR2 |
| Galanin receptor 3 | GALR3 |
| Galanin-like peptide | GALP |
| Hydrogen peroxide | H₂O₂ |
| Extracellular signal-regulated kinases 1/2 | ERK1/2 |
| Phosphorylated Extracellular signal-regulated kinases 1/2 | pERK1/2 |
| Neuropeptide Y | NPY |
| AR-M1896 | GALR2 agonist |
| Galanin(2-11) | GALR2/3 agonist |
Distinction between GALR1 and GALR2 Mediation in High Appetitive Behavior
In rodent models, the neuropeptide galanin plays a nuanced role in motivated and appetitive behaviors, with its effects being distinctly mediated by different receptor subtypes. Research demonstrates that while intracerebroventricular (i.c.v.) administration of galanin stimulates food intake in sated rats when food is freely available, it does not elicit the same response when an operant task is required to obtain a reward. nih.govresearchgate.net This suggests a specific role for galanin in modulating motivation during periods of high appetitive drive.
Studies designed to differentiate the roles of galanin receptor 1 (GALR1) and galanin receptor 2 (GALR2) have provided clear evidence for the primary involvement of GALR1. In experiments using fixed ratio schedules of reinforcement, i.c.v. administration of galanin to rats decreased the rate of reinforcement-seeking for a saccharin (B28170) reward only under conditions requiring a higher work effort. nih.gov This effect was mimicked by the administration of a GALR1-selective agonist (M617), which led to a similar decrease in the number of reinforcers received. Conversely, a GALR2-selective agonist (M1153) produced no such decrease. nih.gov These findings strongly indicate that galanin's role in decreasing motivation during high appetitive behavior is mediated specifically through the GALR1 receptor, not GALR2. nih.govmdpi.com
| Receptor Subtype | Agonist Used in Study | Effect on High Appetitive Behavior (Operant Task) | Conclusion |
| GALR1 | M617 | Decreased number of reinforcers received | Mediates galanin's reduction of motivation |
| GALR2 | M1153 | No significant decrease in reinforcers received | Not involved in this specific motivational effect |
Effects on Cognitive Functions in Rat Models
In rat models, centrally administered galanin has been shown to exert predominantly inhibitory effects on learning and memory. nih.gov Pharmacological doses of galanin administered before training trials impair performance across a variety of cognitive tasks. unifr.ch These include deficits in the acquisition of spatial learning in the Morris water maze, passive avoidance tasks, and trace cued fear conditioning. unifr.ch
Furthermore, galanin has been demonstrated to impair both working memory and memory consolidation. unifr.ch Deficits in working memory have been observed in tasks such as the T-maze delayed alternation and operant non-matching to position. unifr.ch The process of memory consolidation is also negatively affected; galanin administration following Morris water maze training has been shown to prevent the consolidation of the learned information. unifr.ch These behavioral findings are supported by electrophysiological data, which show that galanin can decrease long-term potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and synaptic plasticity. unifr.ch The inhibitory effects of galanin on cognition in rats are largely attributed to its modulation of cholinergic neurotransmission, particularly within the hippocampus. nih.gov
Contrary to its inhibitory role in normal cognitive processes, galanin exhibits neuroprotective functions in rodent models of cognitive impairment, specifically those involving amyloid-beta (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. nih.gov In vitro studies using primary cultured hippocampal neurons from rats have demonstrated that galanin can inhibit the neurotoxicity induced by both Aβ(25-35) and Aβ(1-42). nih.gov This protective effect is largely mediated through the GALR2 subtype, as the GALR2/3 agonist Gal(2-11) also inhibits Aβ-induced neurotoxicity. nih.govnih.gov
The neuroprotective mechanism involves the inhibition of apoptotic pathways. Galanin has been found to inhibit the activation of key pro-apoptotic proteins such as p53, Bax, and caspase-3, which are typically induced by Aβ. nih.gov Concurrently, it reverses the Aβ-induced downregulation of the anti-apoptotic protein Bcl-2. nih.gov
In vivo experiments corroborate these cellular findings. In rats, spatial learning deficits induced by intra-hippocampal injection of Aβ(25-35) were blocked by the co-administration of galanin. nih.gov These results highlight a significant neuroprotective role for galanin in the context of Aβ-induced neuronal damage and cognitive decline, suggesting that the upregulation of galanin and its receptors seen in Alzheimer's disease may be a compensatory protective response. nih.govnih.govsemanticscholar.org
| Experimental Model | Key Findings | Implicated Receptor |
| Aβ-induced Neurotoxicity (in vitro, rat hippocampal neurons) | Galanin inhibits cell death induced by Aβ(25-35) and Aβ(1-42). nih.gov | GALR2 nih.govnih.gov |
| Inhibits activation of p53, Bax, and caspase-3. nih.gov | ||
| Reverses downregulation of Bcl-2. nih.gov | ||
| Aβ-induced Cognitive Impairment (in vivo, rats) | Galanin blocks spatial learning deficits in the Morris water maze. nih.gov | Not specified in vivo |
Modulation of Other Neurotransmitters and Hormone Release by Rat Galanin(2-29)
Galanin significantly modulates the activity of the mesolimbic dopamine (B1211576) system, a critical pathway for reward and motivation, with primary sites of action in the striatum and the ventral tegmental area (VTA). nih.gov Neurochemical studies have consistently shown that galanin exerts an inhibitory influence on dopamine release. In rat striatal slices, galanin decreases the release of dopamine that is evoked by electrical stimulation. nih.gov
The VTA appears to be a principal site for galanin's effects on the broader mesolimbic system. nih.gov When galanin is microinjected directly into the VTA, it leads to an increase in DOPA accumulation in downstream areas like the striatum and nucleus accumbens. This is interpreted as a compensatory response to a primary decrease in dopamine release, which alleviates the normal autoreceptor-mediated inhibition of dopamine synthesis. nih.gov This inhibitory action on the dopamine system is further supported by behavioral data, where galanin administration into the VTA reduces locomotor activity in rats. nih.gov This effect is likely mediated through the GALR1 receptor subtype. nih.gov
Modulation of Acetylcholine (B1216132) Release (e.g., Striatum, Hippocampus)
The influence of galanin peptides on acetylcholine (ACh) release in the rodent brain is complex, exhibiting significant regional and receptor-dependent variations. While direct studies focusing exclusively on the rat galanin(2-29) fragment are limited, its known receptor affinities allow for informed interpretations based on research using the full-length galanin(1-29) peptide and other fragments. Rat galanin(2-29) is recognized as a ligand for the galanin receptor 2 (GalR2) and is a specific ligand for galanin receptor 3 (GalR3), while showing reduced affinity for galanin receptor 1 (GalR1) due to the absence of the N-terminal glycine (B1666218) residue crucial for GalR1 binding. tandfonline.comnih.govsigmaaldrich.com
In the rat striatum, studies utilizing the full-length galanin peptide have demonstrated a dose-dependent stimulation of basal ACh release. nih.govnih.gov This effect suggests that galaninergic systems can facilitate cholinergic activity within this brain region, which is critical for motor control and procedural learning.
The hippocampus, a key area for learning and memory, shows a more nuanced and subregion-specific response to galanin. In the ventral hippocampus, galanin(1-29) generally exerts an inhibitory effect, reducing the basal release of ACh. unifr.ch Conversely, in the dorsal hippocampus, galanin has been observed to enhance ACh release, indicating a differential modulatory role within the same broader structure. ki.se This regional divergence may be attributable to the distinct expression patterns of galanin receptor subtypes. Further complicating this picture, interactions with other neurotransmitter systems are evident. For instance, in the ventral hippocampus, galanin can facilitate ACh release, but only with the concurrent stimulation of dopamine D1-like receptors, an interaction potentially mediated by D1-GalR1 receptor heteromers. nih.govcore.ac.uk Given that the potent inhibitory effects on hippocampal ACh release are often linked to the N-terminal portion of galanin acting on GalR1, the galanin(2-29) fragment may have a less pronounced inhibitory action in these pathways.
Table 1: Research Findings on Galanin-Mediated Modulation of Acetylcholine Release in Rats
| Brain Region | Galanin Peptide Studied | Observed Effect on ACh Release | Key Findings / Mediating Receptors |
|---|---|---|---|
| Striatum | Galanin(1-29) | Stimulation | Causes a dose-dependent stimulation of basal ACh release. nih.govnih.gov |
| Ventral Hippocampus | Galanin(1-29) | Inhibition | Reduces basal ACh release at the nerve terminal level. unifr.ch |
| Ventral Hippocampus | Galanin(1-29) | Facilitation (conditional) | Facilitates ACh release only with co-stimulation of D1-like dopamine receptors. nih.govcore.ac.uk |
| Dorsal Hippocampus | Galanin(1-29) | Enhancement | Increases ACh release, contrasting with effects in the ventral hippocampus. ki.se |
Influence on GABA and Glutamate (B1630785) Release
Galanin peptides, through their interaction with GalR1, GalR2, and GalR3, are significant modulators of both primary inhibitory (GABA) and excitatory (glutamate) neurotransmission in the rodent brain. These actions are often mediated presynaptically, directly influencing the release of these neurotransmitters.
Glutamate Release: A predominant effect of galanin across multiple brain regions is the inhibition of glutamate release. In the hippocampus, galanin acts as an endogenous anticonvulsant by presynaptically blocking the release of glutamate. jneurosci.org Studies in transgenic mice have shown that lower levels of endogenous galanin correlate with greater depolarization-induced glutamate release from hippocampal slices, reinforcing its inhibitory role. jneurosci.org Similarly, in rat striatal slices, galanin has been found to decrease stimulation-evoked dopamine release, an effect consistent with its ability to decrease glutamate release in the same region. nih.gov
GABA Release: The modulation of GABAergic transmission by galanin is multifaceted and can be either inhibitory or facilitatory, depending on the brain area and the specific galanin receptor subtypes engaged. In the central amygdala of rodents, galanin demonstrates dual effects on GABAergic inhibitory postsynaptic potentials (IPSPs). umich.edu A decrease in IPSP amplitude is mediated by GalR2, whereas an augmentation of IPSPs is mediated by GalR3. umich.edu As galanin(2-29) is an agonist at both GalR2 and GalR3, it could potentially mediate both the suppression and enhancement of GABAergic transmission in relevant circuits. tandfonline.comsigmaaldrich.com In contrast, studies of rat striatal slices have shown that while galanin decreases glutamate release, it does not affect GABA release, highlighting the region-specific nature of its modulatory actions. nih.gov Research in the dorsal raphe also indicates that galanin can inhibit GABAergic transmission through both presynaptic (GalR1) and postsynaptic (GalR2/3) mechanisms. nih.gov Depending on the neuronal circuit, galanin-mediated inhibition of GABAergic interneurons could lead to a net disinhibition of principal neurons. pnas.org
Table 2: Research Findings on Galanin-Mediated Modulation of GABA and Glutamate Release
| Neurotransmitter | Brain Region | Galanin Peptide / Receptor | Observed Effect |
|---|---|---|---|
| Glutamate | Hippocampus | Galanin | Presynaptic inhibition of glutamate release. jneurosci.org |
| Glutamate | Striatum | Galanin | Decreased release. nih.gov |
| GABA | Central Amygdala | Galanin / GalR2 | Decrease in GABAergic IPSP amplitude. umich.edu |
| GABA | Central Amygdala | Galanin / GalR3 | Augmentation of GABAergic IPSP amplitude. umich.edu |
| GABA | Striatum | Galanin | No effect on release. nih.gov |
| GABA | Dorsal Raphe | Galanin / GalR2/3 | Postsynaptic inhibition of GABAergic transmission. nih.gov |
Iv. Methodological Approaches in Rat Galanin 2 29 Research
In Vivo Rodent Models
The Chronic Mild Stress (CMS) model is a well-established paradigm for inducing depression-like behaviors in rats. This model involves exposing the animals to a series of unpredictable, mild stressors over an extended period. Research utilizing this model has provided insights into the involvement of the galanin system in the pathophysiology of depression. pnas.org
Studies have shown that rats subjected to CMS exhibit behaviors analogous to human depression, such as decreased sucrose (B13894) preference (anhedonia) and reduced locomotor activity. pnas.org In these models, alterations in the expression of galanin and its receptors are observed in specific brain regions. For instance, an increase in the mRNA levels of galanin receptor 1 (GalR1) has been noted in the ventral periaqueductal gray (vPAG) of CMS-exposed rats. pnas.orgpnas.org This upregulation of GalR1 is linked to the manifestation of depression-like behaviors. pnas.org
Further investigations have demonstrated that the antidepressant effects of treatments like electroacupuncture may be associated with the modulation of galanin expression in the hippocampus. nih.gov In CMS-induced depression models, a decrease in hippocampal galanin levels is often observed, and successful antidepressant interventions can normalize these levels. nih.gov These findings highlight the critical role of the galanin system in the neurobiology of depression and suggest that targeting galanin receptors could be a viable therapeutic strategy. frontiersin.orgdovepress.com
Table 1: Effects of Chronic Mild Stress on Rat Behavior and Galanin System
| Parameter | Observation in CMS Rats | Reference |
| Sucrose Preference | Decreased | pnas.org |
| Locomotor Activity | Decreased (Horizontal & Vertical) | pnas.org |
| Immobility Time (Forced Swim Test) | Increased | pnas.org |
| GalR1 mRNA in vPAG | Significantly Increased | pnas.orgpnas.org |
| Hippocampal Galanin Levels | Decreased | nih.gov |
Carrageenan-induced inflammation is a widely used model to study acute inflammatory pain in rats. ans-biotech.com Injection of carrageenan into the paw induces localized inflammation, characterized by swelling, and hypersensitivity to thermal and mechanical stimuli. ans-biotech.comfrontiersin.org This model has been instrumental in investigating the analgesic properties of galanin and its fragments. nih.gov
Research has demonstrated that galanin plays a significant role in modulating inflammatory pain. nih.gov For example, administration of galanin can reduce mechanical and thermal hyperalgesia in carrageenan-treated rats. mdpi.com The nucleus accumbens (NAc) is a key brain region where galanin exerts its analgesic effects in this model. frontiersin.orgnih.gov
Studies focusing on galanin receptors have revealed the involvement of GALR2 in mediating the analgesic effects of galanin in inflammatory pain. frontiersin.orgnih.gov The use of specific GALR2 agonists and antagonists has shown that activation of this receptor in the NAc can increase the pain threshold, while blocking it can diminish the analgesic effects of galanin. frontiersin.orgnih.gov This suggests that GALR2 is a potential target for the development of novel treatments for inflammatory pain. nih.gov
Table 2: Research Findings in Carrageenan-Induced Inflammatory Pain Models in Rats
| Intervention/Observation | Effect | Brain Region | Reference |
| Carrageenan Injection | Decreased hind paw withdrawal latency and threshold | Paw | frontiersin.org |
| Galanin Administration | Reduced mechanical and thermal hyperalgesia | Nucleus Accumbens | frontiersin.orgmdpi.com |
| GALR2 Agonist (M1145) | Prolonged hind paw withdrawal latency and threshold | Nucleus Accumbens | frontiersin.orgnih.gov |
| GALR2 Antagonist (M871) | Weakened galanin-induced analgesia | Nucleus Accumbens | frontiersin.orgnih.gov |
Models of sciatic nerve injury in rats, such as chronic constriction injury (CCI) and sciatic nerve pinch, are standard for studying neuropathic pain. nih.govfrontiersin.org These models mimic the chronic pain conditions that arise from nerve damage in humans. nih.gov Following sciatic nerve injury, rats develop allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).
Galanin expression is significantly upregulated in the dorsal root ganglion (DRG) and spinal dorsal horn (SDH) after nerve injury, where it is thought to play a predominantly antinociceptive role. nih.gov Exogenous administration of galanin has been shown to alleviate neuropathic pain behaviors in these models. nih.govnih.gov This analgesic effect is believed to be mediated through the activation of galanin receptors, particularly GalR1 and GalR2. nih.gov
Furthermore, galanin has been implicated in nerve regeneration. nih.gov Studies have shown that treatment with galanin can promote the regeneration of the injured sciatic nerve, suggesting a neuroprotective role in addition to its analgesic properties. nih.govnih.gov The upregulation of endogenous galanin following nerve injury appears to be a natural protective mechanism. d-nb.info
Table 3: Key Findings in Sciatic Nerve Injury Models in Rats
| Finding | Model | Implication | Reference |
| Upregulation of galanin | Sciatic nerve pinch | Antinociceptive role | nih.gov |
| Exogenous galanin administration | Sciatic nerve pinch | Alleviation of neuropathic pain | nih.govnih.gov |
| Promotion of nerve regeneration | Sciatic nerve pinch | Neuroprotective effects | nih.govnih.gov |
| Activation of GalR1 and/or GalR2 | Sciatic nerve pinch | Mediation of analgesic and neuroprotective effects | nih.gov |
Various models are employed to induce seizures in rats to study the mechanisms of epilepsy and the effects of potential anticonvulsant compounds. These include electrical stimulation of the perforant path and chemical induction with agents like picrotoxin (B1677862) and kainic acid. frontiersin.orgnih.gov
Galanin has demonstrated potent anticonvulsant properties in these models. frontiersin.orgnih.gov Intracerebroventricular administration of galanin can suppress seizure activity. frontiersin.org The expression of galanin is often upregulated in the hippocampus following seizures, suggesting an endogenous protective response. frontiersin.org
Research using galanin receptor agonists and antagonists, as well as genetically modified mice, has helped to elucidate the roles of different galanin receptors. While the precise contribution of each receptor subtype is still under investigation, evidence suggests that galanin's anticonvulsant effects are mediated through its receptors. frontiersin.orgnih.gov For instance, some studies point to a significant role for GalR1 in the seizure-suppressing effects of galanin. nih.gov Conversely, the application of non-selective galanin receptor antagonists has been shown to worsen the severity of seizures in several models. frontiersin.org
Table 4: Effects of Galanin in Rat Seizure Models
| Seizure Model | Effect of Galanin Administration | Key Findings | Reference |
| Perforant Path Stimulation | Anticonvulsant | Galanin can prevent the initiation and abort the maintenance of self-sustaining status epilepticus. | frontiersin.orgnih.gov |
| Picrotoxin-induced | Anticonvulsant | Galanin demonstrates a seizure-protecting effect. | frontiersin.orgnih.gov |
| Kainic Acid-induced | Anticonvulsant/Neuroprotective | Pretreatment with galanin receptor agonists can reduce neuronal cell loss in the hippocampus. | frontiersin.orgdiva-portal.org |
To investigate the role of galanin in the regulation of food intake, researchers utilize feeding bioassays in rats. These experiments often involve the direct infusion of galanin or its fragments into the brain's ventricular system (intraventricular) or specific hypothalamic nuclei (intrahypothalamic), such as the paraventricular nucleus (PVN). nih.gov
Studies have consistently shown that central administration of galanin stimulates feeding behavior in rats. nih.gov The N-terminal fragment of galanin, particularly galanin(1-16), appears to be crucial for this effect, as it also significantly increases food intake. nih.govnih.gov In contrast, other fragments, such as galanin(2-29), may have different or less potent effects on feeding.
The efficacy of various galanin fragments in stimulating feeding correlates with their binding affinity for galanin receptors in the hypothalamus. nih.gov This indicates that the orexigenic (appetite-stimulating) effects of galanin are receptor-mediated. The hypothalamus, a key brain region for the control of appetite, is a primary site of action for galanin's effects on food consumption. sci-hub.se
Table 5: Impact of Galanin and its Fragments on Feeding Behavior in Rats
| Compound | Administration Route | Effect on Food Intake | Reference |
| Galanin(1-29) | Intraventricular/Intrahypothalamic | Increased | nih.gov |
| Galanin(1-16) | Intraventricular/Intrahypothalamic | Increased | nih.gov |
| Galanin fragments (1-9, 10-20, 12-29, 17-29, 21-29) | Intraventricular | No significant effect | nih.gov |
Operant conditioning paradigms are used to assess motivated behavior in rats by training them to perform a specific action (e.g., pressing a lever or nose-poking) to receive a reward, such as food or water. frontiersin.orgfrontiersin.org These models allow researchers to study the effects of substances like galanin on the motivation to work for a reward.
Research using these paradigms has shown that intracerebroventricular administration of galanin can reduce the number of trials completed by water-restricted rats working for a water reinforcer. nih.gov This suggests that galanin may decrease the motivation to engage in goal-directed behavior.
These findings are important for understanding the broader role of galanin in the central nervous system, beyond its effects on basic physiological processes. The modulation of motivated behavior by galanin could have implications for its role in conditions such as addiction and depression, where motivation is often altered. nih.gov
Table 6: Influence of Galanin on Operant Responding in Rats
| Experimental Condition | Galanin Administration | Effect on Behavior | Reference |
| Water-restricted rats | Intracerebroventricular | Reduced number of trials completed for water reinforcer | nih.gov |
In Vitro and Ex Vivo Techniques for Studying Rat Galanin(2-29)
Radioligand binding assays are a cornerstone in the study of rat galanin(2-29), providing critical data on its interaction with galanin receptor subtypes (GalR1, GalR2, and GalR3). These assays, conducted in both isolated cell membrane preparations and whole-cell formats, utilize a radiolabeled ligand (commonly ¹²⁵I-galanin) to quantify the binding affinity of unlabeled ligands like galanin(2-29).
In these experiments, membranes or cells expressing galanin receptors are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor ligand, in this case, rat galanin(2-29). The ability of rat galanin(2-29) to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
Research has demonstrated that the N-terminal portion of galanin is crucial for high-affinity receptor binding. nih.govbohrium.com Fragments such as galanin(3-29) and galanin(10-29) are ineffective at inhibiting ¹²⁵I-galanin binding. nih.govbohrium.comnih.gov In contrast, galanin(2-29) actively binds to galanin receptors. nih.govbohrium.comnih.gov Studies on membranes from the rat pancreatic beta cell line Rin m 5F and rat brain tissue have shown that galanin(1-29) has a higher potency than galanin(2-29). nih.govbohrium.com In human hypothalamic membranes, galanin(2-29) was found to inhibit the binding of the tracer with an IC50 of 1.5 nM. nih.gov
The binding profile of galanin(2-29) can vary depending on the receptor subtype. For instance, in COS-7 cells transfected with mouse GalR2 cDNA, which shares high homology with rat GalR2, galanin(2-29) showed a similar ability to displace ¹²⁵I-galanin as native galanin. nih.gov This suggests that galanin(2-29) has a comparable affinity for the GalR2 receptor as the full-length peptide. nih.gov
Table 1: Binding Affinity of Galanin Fragments to Galanin Receptors in Rat Tissues
| Ligand | Tissue/Cell Line | Receptor Subtype(s) | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| Rat galanin(2-29) | Human Hypothalamus Membranes | Galanin Receptors | IC50 = 1.5 nM | nih.gov |
| Rat galanin(2-29) | Rat Pancreatic Beta Cells (Rin m 5F) | Galanin Receptors | Lower potency than galanin(1-29) | nih.govbohrium.com |
| Rat galanin(2-29) | Rat Brain Membranes | Galanin Receptors | Lower potency than galanin(1-29) | nih.govbohrium.com |
| Rat galanin(2-29) | COS-7 Cells (expressing mouse GalR2) | GalR2 | Similar to galanin(1-29) | nih.gov |
Quantitative real-time PCR (qPCR) is a highly sensitive and accurate method used to detect and quantify messenger RNA (mRNA) transcripts of the three galanin receptor subtypes (GalR1, GalR2, and GalR3) in various rat tissues. nih.gov This technique allows researchers to understand the distribution of these receptors and how their expression levels might change under different physiological or pathological conditions.
Studies utilizing qPCR have revealed a differential distribution of galanin receptor mRNAs throughout the rat brain and peripheral tissues. For example, in the rat gastrointestinal tract, all three GalR mRNAs have been detected, but at varying levels in different regions. nih.govnih.gov GalR1 and GalR2 mRNA levels were found to be higher in the large intestine compared to the small intestine, while GalR2 mRNA was most abundant in the stomach. nih.gov GalR3 mRNA levels were generally low throughout the gut. nih.govnih.gov
In the context of the central nervous system, qPCR has been employed to investigate the role of the galanin system in conditions like depression. In a rat model of chronic mild stress, qPCR analysis of laser-capture microdissected brain regions showed a significant increase in Galr1 mRNA levels specifically in the ventral periaqueductal gray (vPAG). ccmu.edu.cnpnas.org This highlights the utility of qPCR in identifying region-specific changes in receptor expression.
The methodology for qPCR in these studies typically involves the isolation of total RNA from the tissue of interest, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA then serves as a template for the PCR reaction, which is monitored in real-time using fluorescent dyes or probes. The level of mRNA expression is then normalized to a reference gene to ensure accuracy.
The effects of rat galanin(2-29) on neurotransmitter systems are investigated using techniques such as immunofluorescence and high-performance liquid chromatography (HPLC). These methods allow for the visualization and quantification of neurotransmitters in specific brain regions, providing insights into the modulatory role of galanin peptides.
Immunofluorescence is a technique that uses antibodies tagged with fluorescent dyes to detect specific molecules, such as neurotransmitters, within tissue sections. This method provides qualitative and semi-quantitative information about the localization and relative abundance of the target molecule. For instance, studies have used immunofluorescence to examine changes in serotonin (B10506) (5-HT) levels in the dorsal raphe and hippocampus of rats following the administration of galanin fragments. nih.gov
High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. springernature.com In the context of galanin research, HPLC is employed to precisely measure the concentrations of neurotransmitters and their metabolites in brain tissue homogenates or microdialysis samples. nih.gov For example, HPLC analysis has confirmed the findings from immunofluorescence studies by quantifying the decrease in 5-HT concentration in the hippocampus following the infusion of galanin(1-29) into the dorsal raphe. nih.gov
Together, immunofluorescence and HPLC provide a comprehensive approach to understanding how galanin peptides, including fragments like galanin(2-29) which are part of the broader galanin system, can influence the activity of various neurotransmitter pathways in the rat brain.
Primary cell cultures and immortalized cell lines are invaluable in vitro models for dissecting the cellular and molecular mechanisms of action of rat galanin(2-29). These systems allow for controlled experiments to investigate the direct effects of the peptide on specific cell types, bypassing the complexities of an intact biological system.
Studies on cultured rat cortical astrocytes have explored the neuroprotective potential of the galanin system. It has been demonstrated that galanin can protect these cells from oxidative stress-induced cell death. nih.govsemanticscholar.org This protective effect is thought to be mediated primarily through the GalR2 receptor and involves the modulation of the pERK1/2 signaling pathway. nih.govsemanticscholar.org
The rat pancreatic beta cell line, Rin m 5F, has been instrumental in characterizing the structural requirements for galanin receptor binding and function in a peripheral context. nih.govbohrium.com Binding assays performed on membranes from these cells have helped to elucidate the critical role of the N-terminal portion of the galanin peptide for receptor interaction. nih.govbohrium.com These studies have shown that while galanin(2-29) can bind to the receptors on these cells, it does so with lower potency than the full-length galanin(1-29). nih.govbohrium.com
Cell culture studies provide a platform to investigate various aspects of galanin(2-29) biology, including receptor activation, downstream signaling cascades, and functional cellular responses, in a highly controlled and reproducible manner.
Electrophysiological recording techniques are employed to directly measure the effects of galanin peptides on the electrical properties of neurons. These methods, including intracellular and whole-cell patch-clamp recordings in brain slices, provide real-time information about how galanin receptor activation modulates neuronal excitability and synaptic transmission.
In the dorsal raphe nucleus, which contains a large population of serotonergic neurons, galanin has been shown to cause a dose-dependent hyperpolarization of these neurons, accompanied by a decrease in membrane resistance. capes.gov.br This inhibitory effect is mediated by an increase in potassium conductance. capes.gov.br Such studies are crucial for understanding how galanin peptides can modulate the activity of key neurotransmitter systems in the brain.
Recordings from hippocampal slices have also been instrumental in elucidating the role of galanin in this brain region, which is critical for learning and memory and is also implicated in seizure activity. nih.gov Electrophysiological studies in hippocampal slices can assess the impact of galanin peptides on synaptic plasticity and neuronal firing patterns.
While specific studies focusing solely on rat galanin(2-29) in electrophysiological recordings are less common in the provided search results, the broader research on galanin's electrophysiological effects provides a framework for how this fragment, as a component of the galanin system, likely influences neuronal activity. These techniques are essential for understanding the functional consequences of galanin receptor activation at the single-neuron and circuit levels.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of rat galanin(2-29) research, it is particularly valuable for investigating the intracellular signaling pathways that are activated upon galanin receptor binding. This is often achieved by measuring the phosphorylation state of key signaling proteins.
The activation of GalR2, for example, can lead to the stimulation of the phospholipase C pathway, resulting in the activation of protein kinase C (PKC). nih.gov Furthermore, galanin receptor signaling can also involve calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov
Studies have shown that in a rat model of inflammatory pain, the phosphorylation of both PKC and CaMKII in the nucleus accumbens is upregulated. nih.gov The administration of a GalR2 antagonist was found to downregulate the phosphorylation of these proteins, indicating that GalR2 activation is linked to these signaling pathways. nih.gov
In cultured rat cortical astrocytes, galanin has been shown to suppress the upregulation of phosphorylated ERK1/2 (pERK1/2) induced by oxidative stress, and this effect is primarily mediated by GalR2. nih.govsemanticscholar.org Western blotting is the key technique used to measure these changes in protein phosphorylation, providing direct evidence of the engagement of specific signaling cascades downstream of galanin receptor activation.
Table 2: Signaling Proteins Investigated by Western Blotting in Galanin Research
| Protein | Phosphorylation Site | Biological Context | Key Findings | Reference |
|---|---|---|---|---|
| ERK1/2 | Phosphorylated (pERK1/2) | Oxidative stress in rat cortical astrocytes | Galanin suppresses H₂O₂-induced pERK1/2 upregulation via GalR2. | nih.govsemanticscholar.org |
| PKC | Phosphorylated (p-PKC) | Inflammatory pain in the rat nucleus accumbens | GalR2 activation is linked to increased p-PKC levels. | nih.gov |
| CaMKII | Phosphorylated (p-CaMKII) | Inflammatory pain in the rat nucleus accumbens | GalR2 activation is associated with elevated p-CaMKII. | nih.gov |
In Situ Hybridization for mRNA Localization in Rat Brain
In situ hybridization is a critical technique for visualizing the distribution of specific messenger RNA (mRNA) transcripts within the brain, thereby identifying the precise cellular locations of gene expression. This method has been essential for mapping the components of the galanin system in the rat brain.
High concentrations of preprogalanin mRNA, the precursor to galanin, are found in several key regions, including the hypothalamus (specifically the paraventricular, periventricular, supraoptic, dorsomedial, and arcuate nuclei), the locus coeruleus, and the dorsal raphe nucleus. nih.gov This distribution is consistent with the localization of galanin-like immunoreactivity and points to its involvement in regulating functions from water balance to blood pressure. nih.gov
The mRNA for galanin receptors also shows distinct and discrete localization patterns:
GalR1 mRNA : This receptor's mRNA is widely distributed. The most intense signals are found in the nucleus of the lateral olfactory tract, ventral posterior hippocampus, and the lateral external subdivision of the parabrachial nucleus. nih.gov Significant expression is also seen in various hypothalamic nuclei, the thalamus, brain stem, and spinal cord, suggesting its role in diverse functions like feeding, cognition, and sensory modulation. nih.govnih.gov
GalR2 mRNA : The highest levels of GalR2 mRNA are detected in the granule cells of the dentate gyrus, the mammillary nuclei, and the cerebellar cortex. nih.gov Moderate levels are observed in the hypothalamus (including the preoptic area and arcuate nucleus), olfactory bulb, and substantia nigra pars compacta, with weaker signals in other areas like the periaqueductal gray and locus coeruleus. nih.gov This distribution, which differs considerably from GalR1, suggests that specific physiological effects of galanin may be attributed to the GALR2 subtype. nih.gov
GalR3 mRNA : This receptor subtype has a more restricted expression pattern compared to GalR1 and GalR2. frontiersin.org It was first isolated from rat hypothalamic cDNA libraries. frontiersin.org
The following table summarizes the distribution of galanin system mRNA in the rat brain as identified by in situ hybridization.
Genetic Manipulation in Rodent Models
Genetic manipulation in rodent models, including mice and rats, has been indispensable for elucidating the specific functions of galanin and its receptors. These techniques allow for precise alterations in gene expression, enabling researchers to probe the physiological and behavioral consequences.
Small interfering RNA (siRNA) is a powerful tool for transiently silencing specific genes. This technique has been effectively used in galanin research to investigate the localized functions of its receptors.
In one key application, researchers studied rats exposed to chronic mild stress (CMS), a model for depression. nih.gov They found that Galr1 mRNA levels were significantly increased specifically in the ventral periaqueductal gray (vPAG), a midbrain region involved in pain and emotional processing. nih.govnih.gov By administering Galr1-siRNA directly into the vPAG, they were able to knock down the elevated receptor expression. nih.govccmu.edu.cn This targeted knockdown completely blocked the increase in Galr1 mRNA and normalized the depression-like behaviors observed in the CMS rats, suggesting that the elevated expression of Galr1 in the vPAG is directly related to the depressive phenotype in this model. nih.govnih.govccmu.edu.cn These findings pinpoint the GALR1 receptor in the vPAG as a potential target for antidepressant therapies. nih.gov
The development of knockout mice, where a specific gene is permanently inactivated, has provided crucial insights into the systemic roles of each galanin receptor subtype.
GalR1-/- mice : Mice lacking the GALR1 receptor exhibit spontaneous seizures, identifying a critical role for this receptor in mediating the anti-seizure activity of galanin. researchgate.net These mice also show altered responses to high-fat diets, with relative hyperglycemia in fed and glucose-challenged states, suggesting a role for GALR1 in adapting metabolism to dietary fat. nih.gov
GalR2-/- mice : The phenotype of GALR2 knockout mice can be subtle and may depend on the genetic background. nih.gov Some studies report that GALR2 knockout mice exhibit a more persistent depressive-like phenotype but show normal anxiety-like behavior. nih.gov Other analyses found these mice to be largely indistinguishable from wild-type controls in tests of growth, reproduction, body weight regulation, and learning, suggesting that developmental mechanisms may compensate for the lack of GALR2. nih.gov
GalR3-/- mice : Mice deficient in the GALR3 receptor display a distinct anxiety-like phenotype in multiple behavioral tests, including the elevated plus maze and open field tests. pnas.orgnih.gov This suggests an involvement of GALR3 in modulating mood and anxiety. pnas.orgnih.gov Furthermore, genetic studies have associated the GALR3 gene with alcoholism in humans, and GalR3 knockout mice show an increased preference for alcohol. researchgate.netclinpgx.org
The following table summarizes key phenotypic findings from galanin receptor knockout mice.
In contrast to knockout models, transgenic models have been engineered to overexpress galanin (Galanin-OE), providing a means to study the effects of chronically elevated galanin levels.
Galanin-OE mice, with overexpression driven by the dopamine (B1211576) β-hydroxylase promoter, were developed to mimic the galanin hyperinnervation seen in Alzheimer's disease. nih.gov These mice exhibit performance deficits on learning and memory tasks and show a reduction in the number of acetylcholine-producing neurons in the basal forebrain, a neurochemical deficit also characteristic of Alzheimer's disease. nih.govnih.gov
However, galanin overexpression also appears to have neuroprotective effects. Galanin-OE mice show reduced sensitivity to seizures. nih.gov This aligns with other findings that endogenous galanin can act as a neuroprotective agent against neuronal damage. nih.gov These transgenic models are valuable for investigating the dual role of galanin in both contributing to cognitive deficits and providing neuroprotection, as well as for testing novel therapeutics based on galanin receptor ligands. nih.govnih.gov
V. Future Directions and Therapeutic Potential of Rat Galanin 2 29 Research
Refinement of Subtype-Selective Ligands for Galanin Receptors
A primary challenge in harnessing the therapeutic potential of the galaninergic system has been the development of ligands with high selectivity for the individual galanin receptor subtypes (GALR1, GALR2, and GALR3). Rat galanin(2-29) has been instrumental in this effort due to its preferential affinity for the GALR2 subtype. tocris.combiocrick.com This inherent selectivity provides a chemical scaffold for designing novel compounds with improved specificity.
Research has demonstrated that rat galanin(2-29) acts as a peptide agonist with significantly higher affinity for GALR2 compared to GALR1 and GALR3. tocris.combiocrick.com The removal of the N-terminal glycine (B1666218) residue from the full-length galanin peptide dramatically alters the binding profile, a finding that has guided subsequent ligand development. tandfonline.com For instance, further truncation to the galanin(2-11) (B10822576) fragment results in a ligand that is selective for GALR2 and GALR3 over GALR1. guidetopharmacology.orgpnas.org This line of inquiry led to the creation of synthetic agonists like AR-M1896 (Galanin(2-11)), which exhibits a 500-fold selectivity for GALR2 over GALR1, providing a powerful tool for probing GALR2-specific functions. pnas.org
The differential binding affinities of galanin fragments underscore the distinct structural requirements for activating each receptor subtype. Future research will focus on leveraging the structural insights gained from rat galanin(2-29) and its derivatives to develop non-peptidic, systemically active small molecules with high subtype selectivity, which are essential for clinical applications.
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| GALR1 | 85 | tocris.combiocrick.com |
| GALR2 | 1.9 | tocris.combiocrick.com |
| GALR3 | 12.6 | tocris.combiocrick.com |
Elucidation of Specific Neuronal Phenotypes and Circuitry Involved in Rat Galanin(2-29)-Mediated Actions
Understanding the precise neuronal populations and neural circuits through which rat galanin(2-29) exerts its effects is critical for predicting its physiological and therapeutic outcomes. Given its preference for GALR2, mapping the distribution and function of this receptor in the rat brain provides a roadmap for galanin(2-29)'s actions. In the rat brain, galanin is known to coexist with classical neurotransmitters, notably with noradrenaline in the locus coeruleus (LC) and with serotonin (B10506) (5-HT) in the dorsal raphe (DR) nucleus. ccmu.edu.cnnih.govpnas.org This co-localization suggests that galanin peptides can modulate the release and activity within these critical monoaminergic systems that regulate mood, arousal, and stress.
Studies using GALR2-selective agonists have begun to illuminate specific circuits. For example, activation of GALR2 in the ventral dentate gyrus of the hippocampus has been shown to promote neuronal survival and maturation, identifying a key role in adult neurogenesis. tandfonline.com Other brain regions with significant GALR2 expression, and thus potential sites of galanin(2-29) action, include the arcuate nucleus of the hypothalamus, which is involved in feeding and homeostasis, and the ventral periaqueductal gray (vPAG), a region implicated in mood regulation and pain processing. pnas.orgoup.com The neurons within these regions can be of different phenotypes, including glutamatergic and GABAergic cells, indicating that GALR2 activation can lead to either inhibition or disinhibition depending on the specific circuitry involved. pnas.org Future research will employ advanced techniques such as optogenetics and circuit-tracing to dissect the specific pathways and neuronal phenotypes (e.g., pyramidal neurons, interneurons) modulated by GALR2 activation in response to ligands like rat galanin(2-29).
Advanced Characterization of Downstream Signaling Mechanisms
The three galanin receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Rat galanin(2-29), by primarily targeting GALR2, preferentially activates a specific set of downstream pathways that differ from those engaged by GALR1 and GALR3. pnas.orgbiorxiv.org
GALR2 is predominantly coupled to the Gq/11 family of G proteins. frontiersin.orgsigmaaldrich.com Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). pnas.orgbiorxiv.org IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). frontiersin.org This cascade ultimately leads to the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like proliferation and survival. frontiersin.orgoup.com
In contrast, GALR1 and GALR3 (for which rat galanin(2-29) has lower affinity) primarily couple to inhibitory Gi/o proteins. pnas.orgbiorxiv.org This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. pnas.org Activation of Gi/o can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and neuronal inhibition. sigmaaldrich.comsigmaaldrich.com Advanced characterization of these pathways, including potential for biased agonism and receptor cross-talk, will be crucial for understanding the full spectrum of galanin(2-29)-mediated effects and for designing ligands that selectively engage therapeutically beneficial signaling cascades.
| Receptor | Primary G Protein | Key Downstream Effectors | Reference |
|---|---|---|---|
| GALR1 | Gαi/o | ↓ Adenylyl Cyclase (↓ cAMP) | pnas.org |
| GALR2 | Gαq/11 | ↑ Phospholipase C (↑ IP3, DAG, Ca2+), ↑ MAPK | pnas.orgfrontiersin.orgsigmaaldrich.com |
| GALR3 | Gαi/o | ↓ Adenylyl Cyclase (↓ cAMP), ↑ GIRK Channels | pnas.orgsigmaaldrich.com |
Exploration of Therapeutic Targets for Neurological and Psychiatric Disorders Based on Rat Galanin(2-29) Actions
The selective actions of rat galanin(2-29) and other GALR2-preferring agonists point toward significant therapeutic potential for several neurological and psychiatric conditions. The opposing roles often attributed to GALR1 and GALR2 activation make subtype-selective targeting particularly attractive.
Depression and Anxiety: A growing body of evidence from rodent models suggests that activation of GALR2 produces antidepressant and anxiolytic effects, whereas GALR1 activation may be pro-depressive. ccmu.edu.cnfrontiersin.orgnih.gov Studies in rats have shown that direct administration of a GALR2 agonist promotes hippocampal neurogenesis and produces antidepressant-like behaviors, highlighting GALR2 as a promising target for Major Depressive Disorder (MDD). tandfonline.com
Alzheimer's Disease: The galaninergic system is heavily implicated in Alzheimer's disease (AD), where galanin expression is upregulated in the basal forebrain. researchgate.net While excessive galanin activity can impair cognitive function, specific activation of GALR2 may be neuroprotective. unifr.ch In rat models of AD, GALR2 activation has been shown to protect against spatial memory deficits and reduce hippocampal β-amyloid levels, suggesting that GALR2 agonists could offer a novel therapeutic strategy. ccmu.edu.cn
Epilepsy: Galanin is generally considered an anticonvulsant peptide, and its levels are often depleted by seizure activity. researchgate.net The specific role of GALR2 is complex, but some studies suggest its activation contributes to anticonvulsant effects. frontiersin.org The development of brain-penetrant GALR2 agonists could provide a new approach to seizure management.
While the potential is significant, the translation of these findings requires a nuanced approach. For example, in models of neuropathic pain, GALR1 activation appears to be analgesic, while GALR2 activation may be pro-nociceptive in normal rats, suggesting GALR2 agonists would not be suitable for this indication. pnas.org Continued research using selective tools like rat galanin(2-29) is essential to fully delineate the therapeutic window for targeting specific galanin receptors in different disease contexts.
Q & A
Q. What are the primary biochemical characteristics of Rat galanin(2-29), and how do they influence experimental design?
Rat galanin(2-29) is a synthetic neuropeptide with a molecular weight of ~3.3 kDa, soluble in aqueous buffers, and acts as a non-selective agonist for galanin receptors (GalR1, GalR2, and GalR3) with reported binding affinities (Ki values: 0.98 nM for GalR1, 1.48 nM for GalR2, and 1.47 nM for GalR3) . These properties necessitate careful handling in in vitro assays (e.g., avoiding freeze-thaw cycles) and receptor-specific controls (e.g., using subtype-selective antagonists) to isolate signaling pathways. For in vivo studies, solubility and stability in physiological buffers are critical for accurate dosing .
Q. How is Rat galanin(2-29) synthesized and validated for research applications?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) and purified using reverse-phase HPLC to >95% purity. Characterization includes mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and circular dichroism (CD) to assess secondary structure. Batch-to-batch consistency is validated via competitive binding assays against reference standards (e.g., porcine galanin) . Researchers must verify purity certificates and receptor activation profiles (e.g., via calcium mobilization assays in transfected CHO-K1 cells) before experimental use .
Advanced Research Questions
Q. What methodological strategies differentiate GalR1, GalR2, and GalR3 activation by Rat galanin(2-29) in mixed receptor systems?
Subtype-specific activation can be resolved using:
- Calcium mobilization assays in cells expressing individual receptor subtypes (e.g., GalR2 activation shows higher calcium flux compared to GalR1) .
- Radioligand displacement assays with selective antagonists (e.g., M871 for GalR2) to quantify competitive binding .
- Knockdown models (siRNA/shRNA) to silence specific receptors and assess residual signaling .
- Functional selectivity analysis (e.g., measuring cAMP inhibition for GalR1 vs. phospholipase C activation for GalR2) .
Q. How do conflicting reports on Rat galanin(2-29)’s neuroprotective efficacy in vivo inform experimental optimization?
Discrepancies may arise from differences in:
- Dosage regimens (e.g., acute vs. chronic administration).
- Model systems (e.g., transient ischemia vs. traumatic brain injury models).
- Endpoint measurements (e.g., behavioral assays vs. biomarker quantification). To reconcile findings, researchers should standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., detailed methods sections, cross-lab replication) and perform meta-analyses of existing data .
Q. What computational approaches predict Rat galanin(2-29)’s receptor interaction dynamics?
Molecular dynamics (MD) simulations and homology modeling (based on cryo-EM structures of GalR subtypes) can map binding interfaces and predict residues critical for agonist efficacy. For example, MD studies highlight Arg9 in galanin(2-29) as a key residue for GalR2 interaction, which can be validated via alanine scanning mutagenesis .
Methodological and Analytical Considerations
Q. What controls are essential when assessing Rat galanin(2-29)’s anticonvulsant effects in vivo?
- Vehicle controls to rule out solvent effects (e.g., saline vs. DMSO).
- Dose-response curves to establish EC50 values and avoid off-target effects at high concentrations.
- Behavioral controls (e.g., open-field tests) to distinguish sedation from true anticonvulsant activity.
- Negative controls (e.g., scrambled peptide sequences) .
Q. How can researchers address low endogenous galanin receptor expression in target tissues?
- Receptor overexpression systems (e.g., transient transfection in primary neurons).
- Sensitive detection methods (e.g., NanoBiT® luciferase complementation for real-time receptor trafficking).
- Tissue-specific knockout models to validate receptor dependency .
Data Interpretation and Contradiction Resolution
Q. How should researchers resolve discrepancies in Rat galanin(2-29)’s reported binding affinities?
Variability in Ki values may stem from:
- Assay conditions (e.g., buffer ionic strength, temperature).
- Receptor source (e.g., species-specific isoforms, membrane preparation methods).
- Ligand stability (e.g., peptide degradation during prolonged incubations). Standardizing protocols per Analytical Chemistry guidelines (e.g., inter-lab calibration) and reporting raw data in supplementary materials enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
